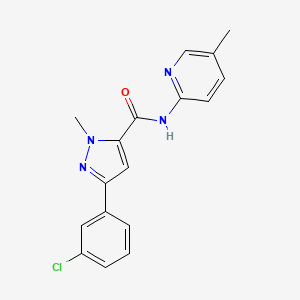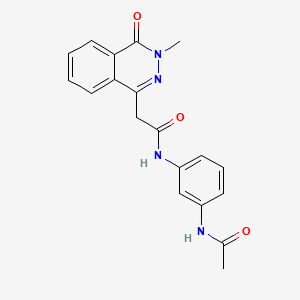![molecular formula C20H21N3O2 B14934944 4-({[1-(propan-2-yl)-1H-indol-3-yl]acetyl}amino)benzamide](/img/structure/B14934944.png)
4-({[1-(propan-2-yl)-1H-indol-3-yl]acetyl}amino)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-({[1-(propan-2-yl)-1H-indol-3-yl]acetyl}amino)benzamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[1-(propan-2-yl)-1H-indol-3-yl]acetyl}amino)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-(propan-2-yl)-1H-indole-3-carbaldehyde and 4-aminobenzamide.
Condensation Reaction: The 1-(propan-2-yl)-1H-indole-3-carbaldehyde undergoes a condensation reaction with 4-aminobenzamide in the presence of a suitable catalyst to form the desired compound.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-({[1-(propan-2-yl)-1H-indol-3-yl]acetyl}amino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the indole or benzamide moiety are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
科学研究应用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in multicomponent reactions to generate diverse chemical libraries.
Biology: It has shown potential as a bioactive molecule with applications in studying cellular processes and signaling pathways.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
作用机制
The mechanism of action of 4-({[1-(propan-2-yl)-1H-indol-3-yl]acetyl}amino)benzamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors or enzymes, modulating their activity. The compound may also influence signaling pathways by acting as an agonist or antagonist, depending on its structural configuration and the target molecule.
相似化合物的比较
Similar Compounds
1-(propan-2-yl)-1H-indole-3-carbaldehyde: A precursor in the synthesis of the target compound.
4-aminobenzamide: Another precursor used in the synthesis.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
Uniqueness
4-({[1-(propan-2-yl)-1H-indol-3-yl]acetyl}amino)benzamide stands out due to its unique combination of an indole moiety and a benzamide group, which imparts distinct chemical and biological properties
属性
分子式 |
C20H21N3O2 |
|---|---|
分子量 |
335.4 g/mol |
IUPAC 名称 |
4-[[2-(1-propan-2-ylindol-3-yl)acetyl]amino]benzamide |
InChI |
InChI=1S/C20H21N3O2/c1-13(2)23-12-15(17-5-3-4-6-18(17)23)11-19(24)22-16-9-7-14(8-10-16)20(21)25/h3-10,12-13H,11H2,1-2H3,(H2,21,25)(H,22,24) |
InChI 键 |
YTVBQJJDYGQNKO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C=C(C2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]propanamide](/img/structure/B14934864.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B14934870.png)
![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B14934882.png)
![N-[2-(pyridin-4-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide](/img/structure/B14934889.png)
![2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone](/img/structure/B14934890.png)
![2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B14934897.png)


![N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B14934917.png)


![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B14934932.png)

